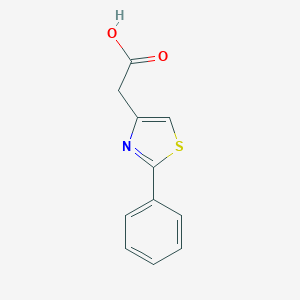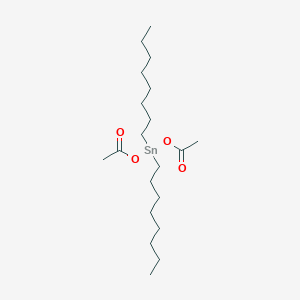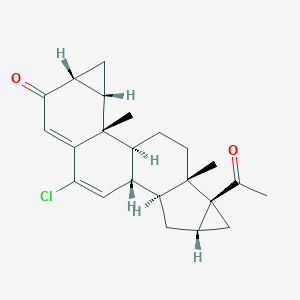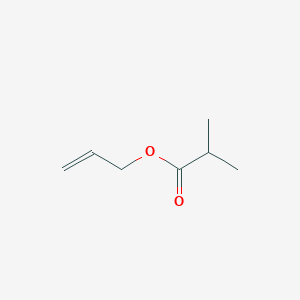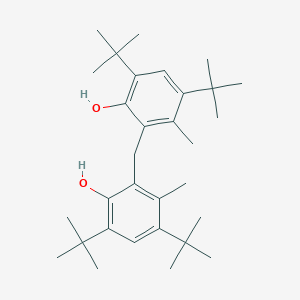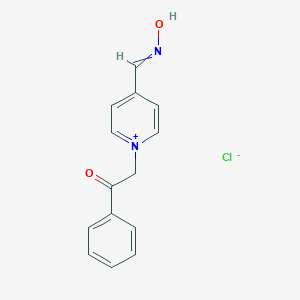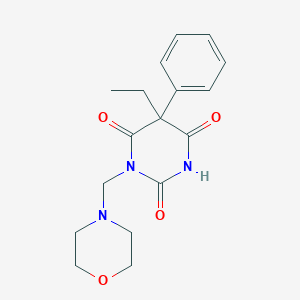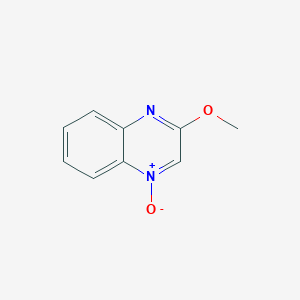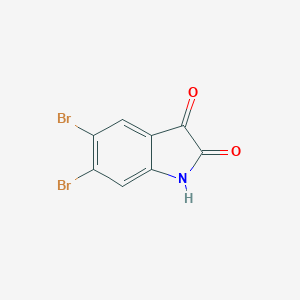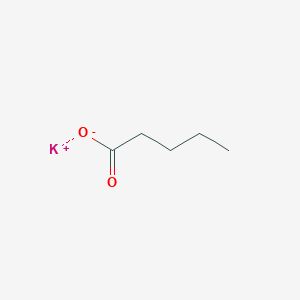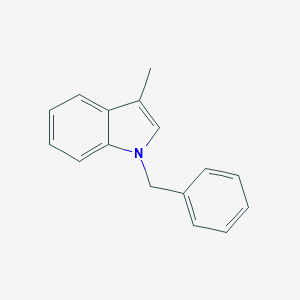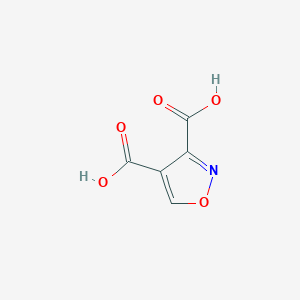![molecular formula C10H8N2O3S B096405 Acide (5-phényl-[1,3,4]oxadiazol-2-ylsulfanyl)acétique CAS No. 99361-50-9](/img/structure/B96405.png)
Acide (5-phényl-[1,3,4]oxadiazol-2-ylsulfanyl)acétique
Vue d'ensemble
Description
The compound (5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid belongs to the class of 1,3,4-oxadiazole bearing compounds, which have garnered significant interest due to their biological activities. These compounds, including their derivatives, have been studied for their potential as antimicrobial agents against various bacterial strains, such as Pseudomonas aeruginosa and Staphylococcus aureus.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole compounds involves multiple steps, starting with the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield intermediates that are further converted into the desired oxadiazole derivatives. The final target compounds are synthesized by reacting these intermediates with different N-aralkyl/aryl substituted 2-bromoacetamides in the presence of a weak base and polar aprotic solvent. The structures of the synthesized compounds are confirmed using spectroscopic methods such as 1H-NMR, IR, and mass spectrometry .
Molecular Structure Analysis
The molecular parameters of these oxadiazole derivatives are calculated using density functional theory (DFT). The electronic descriptors obtained from DFT calculations are crucial for understanding the molecular properties that contribute to the antimicrobial activity of these compounds. Parameters such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), Log P, molecular weight, dipole moment, chemical hardness, and chemical potential are all considered in the analysis .
Chemical Reactions Analysis
The chemical reactivity of the oxadiazole derivatives is closely related to their molecular structure. The DFT-derived parameters provide insights into the reactivity and stability of these compounds. The balance between these parameters is indicative of the potential for interaction with bacterial cell lines, which is further explored through docking studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of the oxadiazole derivatives, such as solvation energy, play a role in their biological activity. These properties are analyzed in conjunction with the molecular structure to predict the bioactivity of the compounds. The QSAR models developed from these analyses show a good correlation between the predicted and experimentally observed IC50 values, indicating the reliability of the models in predicting antimicrobial activity .
Case Studies and Applications
The oxadiazole derivatives have been tested against Gram-negative and Gram-positive bacteria, showing moderate to significant activity. Specifically, derivatives have been studied for their inhibitory activity against P. aeruginosa and S. aureus cell lines. Docking studies reveal that certain derivatives, such as 2-(5-((4-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-ylsulfanyl) acetic acid, exhibit a high affinity for binding to the active sites of these bacterial strains, suggesting a mechanism of action that could be exploited for therapeutic purposes .
Applications De Recherche Scientifique
Chimie médicinale : applications anticancéreuses
La partie oxadiazole est un échafaudage important en chimie médicinale en raison de ses propriétés bioactives. Plus précisément, les dérivés de l'acide (5-phényl-[1,3,4]oxadiazol-2-ylsulfanyl)acétique ont été étudiés pour leurs activités anticancéreuses. Ces composés peuvent interagir avec diverses cibles biologiques, inhibant potentiellement la croissance et la prolifération des cellules cancéreuses .
Diodes électroluminescentes organiques (OLED)
Dans le domaine de la chimie des matériaux, les dérivés d'oxadiazole sont utilisés dans la construction d'OLED. La nature riche en électrons du cycle oxadiazole en fait un excellent candidat pour les applications électroluminescentes, où il peut contribuer à l'efficacité et à la stabilité de la diode .
Cristaux liquides
Les composés oxadiazole, y compris l'This compound, sont connus pour former des phases cristallines liquides. Ces matériaux sont précieux dans les technologies d'affichage en raison de leur capacité à moduler la lumière lorsqu'ils sont soumis à un champ électrique .
Capteurs pour cations et anions
Le système cyclique oxadiazole peut servir d'élément de détection pour les cations et les anions. Cette application est importante pour la surveillance environnementale et le développement d'outils de diagnostic, où la détection de la présence d'ions spécifiques est cruciale .
Matériaux énergétiques
Les dérivés d'oxadiazole sont reconnus pour leur potentiel en tant que matériaux énergétiques. Ils présentent un bilan en oxygène favorable et une chaleur de formation positive, ce qui les rend adaptés aux applications nécessitant une libération d'énergie rapide, telles que les propergols .
Composés pharmaceutiques : anti-VIH et anti-TB
La polyvalence du cycle oxadiazole permet la conception de composés pharmaceutiques présentant des propriétés anti-VIH et anti-TB. En modifiant les substituants sur le cycle oxadiazole, les chercheurs peuvent adapter ces molécules pour cibler des voies spécifiques impliquées dans le cycle de vie des agents pathogènes du VIH et de la tuberculose .
Mécanisme D'action
Target of Action
Oxadiazole derivatives have been reported to possess a wide range of biological activities . They have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Mode of Action
For instance, one study reported that an oxadiazole derivative upregulated the expression of apoptotic proteins BAX and caspase 3 in breast cancer cells and downregulated anti-apoptotic BCL-2 protein expression, pro-survival protein Akt as well as estrogen receptor .
Biochemical Pathways
For instance, they have been found to have anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .
Result of Action
Oxadiazole derivatives have been reported to possess a wide range of biological activities . For instance, they have been found to have anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .
Orientations Futures
The future directions for research on “(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by oxadiazole derivatives, there is significant potential for the development of new pharmaceutical compounds .
Propriétés
IUPAC Name |
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c13-8(14)6-16-10-12-11-9(15-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPCKQCSWWCRFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00325826 | |
| Record name | (5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00325826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99361-50-9 | |
| Record name | (5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00325826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




